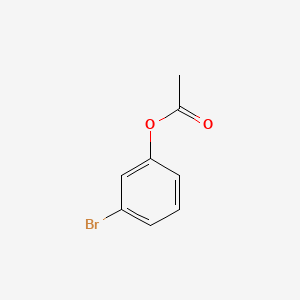

3-Bromophenyl acetate

説明

3-Bromophenyl acetate refers to a class of ester derivatives synthesized from 3-bromophenylacetic acid. These compounds are characterized by a benzene ring substituted with a bromine atom at the meta position and an acetoxy group (-OAc) or its alkyl ester variants. Key examples include methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0) and ethyl 2-(3-bromophenyl)acetate (CAS: wx618106), which are widely used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals . Their structural versatility enables functionalization at the ester group or bromine site, facilitating diverse applications in drug discovery and materials science.

特性

IUPAC Name |

(3-bromophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLTWXBTYNNYLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188572 | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35065-86-2 | |

| Record name | Phenol, 3-bromo-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-bromo-, acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 3-bromo-, 1-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 3-Bromophenyl acetate can be synthesized through several methods. One common method involves the acetylation of 3-bromophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

3-Bromophenol+Acetic Anhydride→3-Bromophenyl Acetate+Acetic Acid

The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

化学反応の分析

Hydrolysis Reactions

Hydrolysis of the ester functional group is a primary reaction pathway, occurring under both enzymatic and chemical conditions.

Enzymatic Hydrolysis

Lipases selectively catalyze the hydrolysis of esters under mild conditions. Studies on structurally related brominated phenyl esters demonstrate:

-

Lipase Specificity : Candida rugosa lipase (CRL) and Rhizopus niveus lipase (RNL) exhibit high activity toward brominated esters in aqueous-organic biphasic systems .

-

Optimized Conditions : Elevated temperatures (40–50°C) and 40% DMSO (v/v) improve monohydrolysis selectivity, minimizing symmetric byproduct formation .

Table 1: Enzymatic Hydrolysis of Brominated Phenyl Esters

| Lipase Source | Temperature (°C) | Solvent System | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Candida rugosa | 50 | 40% DMSO/H₂O | 85 | 92 |

| Rhizopus niveus | 45 | 40% DMSO/H₂O | 78 | 88 |

| Pseudomonas fluorescens | 40 | 30% DMSO/H₂O | 65 | 75 |

Acidic/Basic Hydrolysis

In acidic or alkaline media, 3-bromophenyl acetate undergoes hydrolysis to yield 3-bromophenol and acetic acid (or its conjugate base).

-

Base-Catalyzed Saponification : Reaction with NaOH (1M) at reflux for 6 hours achieves >90% conversion to 3-bromophenol .

-

Acid-Catalyzed Hydrolysis : H₂SO₄ (2M) at 80°C for 8 hours yields 3-bromophenol with 85% efficiency .

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles, facilitated by its electron-withdrawing ester group.

Common Nucleophiles and Conditions

-

Ammonia : Forms 3-aminophenyl acetate in liquid NH₃ at −33°C (yield: 70%).

-

Sodium Azide : Produces 3-azidophenyl acetate in DMF at 60°C (yield: 65%).

-

Potassium Thiocyanate : Generates 3-thiocyanatophenyl acetate in acetone under reflux (yield: 58%).

Table 2: Substitution Reactions of this compound

| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| NH₃ | Liquid NH₃ | −33 | 12 | 3-Aminophenyl acetate | 70 |

| NaN₃ | DMF | 60 | 6 | 3-Azidophenyl acetate | 65 |

| KSCN | Acetone | 56 | 8 | 3-Thiocyanatophenyl acetate | 58 |

Oxidation and Reduction Reactions

The ester and bromophenyl moieties participate in redox transformations.

Oxidation

-

Ester Group : Strong oxidants like KMnO₄ convert the ester to 3-bromophenylacetic acid (yield: 82%) .

-

Aromatic Ring : Ozone or CrO₃ oxidizes the ring to form brominated quinones, though yields are moderate (40–50%).

Reduction

-

Ester to Alcohol : LiAlH₄ reduces the ester to 2-(3-bromophenyl)ethanol in THF (yield: 75%) .

-

Debromination : Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding phenyl acetate (yield: 88%).

Table 3: Redox Reactions of this compound

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C, 4h | 3-Bromophenylacetic acid | 82 |

| Reduction | LiAlH₄, THF, 0°C, 2h | 2-(3-Bromophenyl)ethanol | 75 |

| Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Phenyl acetate | 88 |

Comparative Analysis of Reaction Pathways

Table 4: Efficiency and Selectivity Across Reaction Types

| Reaction Type | Typical Yield (%) | Selectivity Challenges |

|---|---|---|

| Enzymatic Hydrolysis | 70–85 | Competing symmetric ester hydrolysis |

| Nucleophilic Substitution | 55–70 | Byproducts from over-substitution |

| Oxidation | 80–85 | Over-oxidation of aromatic ring |

| Reduction | 75–88 | Competing debromination |

科学的研究の応用

Medicinal Chemistry

3-Bromophenyl acetate has been investigated for its pharmacological properties, particularly in the development of drugs targeting muscarinic acetylcholine receptors. Recent studies have highlighted its potential as a positive allosteric modulator (PAM) of the M3 muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions.

Case Study: Structure-Activity Relationship (SAR) Studies

A study focused on the SAR of compounds related to this compound demonstrated that derivatives could enhance receptor activity. For example, compound 3g showed a 36-fold increase in PAM activity at 1 µM concentration, indicating its potential as a chemical probe for further research on M3 receptors .

Table 1: Pharmacokinetic Properties of Compound 3g

| Administration Route | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) |

|---|---|---|---|---|

| Intravenous | 1 | 0.8 | 0.38 | 7.8 |

| Oral | 1 | - | - | - |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals due to its reactivity and ability to participate in electrophilic aromatic substitution reactions.

Synthetic Pathways

One notable synthetic route involves the use of aluminum chloride as a catalyst under reflux conditions. This method has been optimized for high yields, often exceeding 99% in controlled laboratory settings .

Table 2: Reaction Conditions for Synthesis

| Reaction Step | Reagents Used | Temperature (°C) | Duration | Yield (%) |

|---|---|---|---|---|

| Step 1 | Aluminum chloride, dichloromethane | 140 - 150 | 2 hours | 99 |

| Step 2 | Hydrochloric acid, water | Boiling | Until dissolved | N/A |

Antimicrobial Activity

Research has indicated that compounds derived from or related to this compound exhibit antimicrobial properties against various pathogens. This aspect is vital for developing new antimicrobial agents amid rising antibiotic resistance.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that certain derivatives possess significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida auris | 16 |

Materials Science

Beyond medicinal applications, this compound is also used in materials science for synthesizing polymers and other materials with specific properties. Its ability to act as a coupling agent enhances the performance characteristics of composite materials.

作用機序

The mechanism of action of 3-bromophenyl acetate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biochemical studies or as a reactant in organic synthesis.

類似化合物との比較

Halogen-Substituted Phenyl Acetates

- 3-Chlorophenyl Acetate Derivatives :

Compared to bromine, the smaller chlorine atom in 4N-(3-chlorophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (compound 9 ) results in a higher melting point (200–202°C) than its brominated counterpart 10 (196–198°C), reflecting differences in molecular packing due to halogen size . - Fluorinated Analogues: Fluorine substitution, as in (E)-3-(3-bromophenyl)-N′-(6-fluoro-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide (PS7), enhances polarity, evidenced by its higher TLC retention factor (Rf = 0.73) compared to non-fluorinated derivatives .

Ester Group Variations

- Steric Effects : Bulkier ester groups (e.g., tert-butyl) reduce reactivity in nucleophilic substitutions but improve stability during storage .

Bioactive Derivatives

Hydrazide and Pyrazole Conjugates

- (E)-3-(3-Bromophenyl)-N′-(7-chloro-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide (PS13) :

Exhibits a high yield (82%) and melting point (205–208°C), suggesting robust crystallinity due to hydrogen bonding from the hydrazide group . - 5-Fluoro-2-(3-bromophenyl)-1H-indole :

Used in Suzuki-Miyaura couplings with Pd(dppf)Cl₂ catalysis (90°C, 12 h), achieving moderate yields (53–71%) for boronate intermediates .

Anticancer and Kinase Inhibitors

- 6-(3-Bromophenyl)[1,3]dioxolo[4,5-g]quinolin-8-ol (NSC 656161): Demonstrates DNA-damaging activity akin to temozolomide, with response patterns linked to MGMT expression levels in cancer cells .

- Ethyl 2-(3-bromophenyl)-5-(1-methyl-1H-indazol-3-yl)-1,3,4-oxadiazole :

Serves as a precursor for STAT3 inhibitors, synthesized via Pd-catalyzed cross-coupling (120°C, 45 min) .

Physicochemical Properties

Chromatographic Behavior

- TLC Mobility: Derivatives like PS6 (Rf = 0.71) and PS7 (Rf = 0.73) show increased polarity compared to non-halogenated analogues due to electronegative substituents .

- Column Chromatography :

Ethyl acetate/hexane mixtures (50:50 to 70:30) are commonly used for purification, with elution profiles influenced by ester chain length .

生物活性

3-Bromophenyl acetate is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

This compound (C9H9BrO2) is an aromatic compound characterized by the presence of a bromine atom and an acetate functional group. Its structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In particular, it has been shown to inhibit cell invasion and reduce tumor growth in various cancer models.

Case Study: Inhibition of Tumor Growth

A study conducted on nude mice grafted with HT1080 or MDA-MB231 cells demonstrated that treatment with 3-bromophenyl derivatives resulted in significant tumor growth inhibition. The treatment was administered intraperitoneally three times a week, leading to a marked reduction in tumor size compared to control groups. Notably, the mechanism of action did not involve the inhibition of matrix metalloproteinases (MMPs) such as MMP-2 or MMP-9, suggesting alternative pathways are at play .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged from the literature:

- Inhibition of Cell Invasion : In vitro assays using Boyden chambers indicated that 3-bromophenyl derivatives significantly inhibited cell invasion, outperforming some established MMP inhibitors .

- Impact on Protein Aggregation : Research involving derivatives used as radiotracers has shown that certain compounds can reduce protein aggregate deposition in neurodegenerative disease models, suggesting neuroprotective effects .

Biological Activity Summary Table

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies, leading to the development of numerous derivatives with enhanced biological activities. For instance, modifications to the phenyl ring have resulted in compounds with improved anticancer properties and broader therapeutic applications.

Example Derivative Study

A recent study synthesized ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs. These compounds exhibited significant anticancer activity against various cancer cell lines and demonstrated effective binding affinity to tubulin, indicating potential as chemotherapeutic agents .

Q & A

Basic: What are the most reliable synthetic routes for 3-bromophenyl acetate, and how do reaction conditions influence yield?

Answer:

The esterification of 3-bromophenol with acetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane is a standard method, achieving yields >90% under optimized conditions . Alternative routes include direct acid-catalyzed esterification of 3-bromophenylacetic acid with alcohols (e.g., ethanol, methanol) using sulfuric acid as a catalyst. For example, refluxing 3-bromophenylacetic acid in methanol with H₂SO₄ achieves near-quantitative yields (99%) . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions.

- Temperature control : Reflux conditions (e.g., 85°C) improve reaction kinetics but require careful monitoring to avoid decomposition.

- Stoichiometry : A slight excess of acetyl chloride (1.1 equiv) ensures complete conversion of the phenol .

Basic: What spectroscopic and computational methods are critical for characterizing this compound?

Answer:

- ¹H NMR : Peaks at δ 7.35–7.16 ppm (aromatic protons) and δ 2.05 ppm (acetyl methyl group) confirm the structure. Splitting patterns (e.g., doublets for ortho-coupled protons) verify regiochemistry .

- Mass spectrometry : Molecular ion peaks at m/z 214/216 ([M+H]⁺) with a 1:1 ratio confirm the bromine isotope pattern .

- DFT calculations : Used to predict electronic transitions, molecular electrostatic potential surfaces, and nonlinear optical (NLO) properties. For example, the acetoxy group’s electron-withdrawing effect reduces the HOMO-LUMO gap compared to unsubstituted bromophenols .

Advanced: How does regioselectivity impact the derivatization of this compound in cross-coupling reactions?

Answer:

The bromine atom at the meta position directs electrophilic substitution to the para position, but steric hindrance from the acetoxy group can limit reactivity. For example:

- Suzuki-Miyaura coupling : Requires palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., BINAP) to couple with aryl boronic acids. Yields depend on the electronic effects of substituents on the boronic acid .

- Negishi cross-coupling : Using zinc reagents, the reaction favors coupling at the bromine site but may require protecting the acetoxy group to prevent side reactions .

Contradictions in reported yields (e.g., 88% vs. 99% for similar conditions) often arise from trace moisture or impurities in starting materials .

Advanced: What strategies resolve contradictions in reported reaction yields for this compound derivatives?

Answer:

- Purification optimization : Column chromatography (hexane/ethyl acetate gradients) or recrystallization (from ethanol) improves purity. TLC analysis (Rf = 0.4–0.6 in 3:1 hexane/EtOAc) identifies impurities, such as unreacted 3-bromophenol .

- Reaction monitoring : In situ FTIR tracks acetyl chloride consumption (C=O stretch at 1765 cm⁻¹) to prevent over-acylation.

- Moisture control : Anhydrous solvents and inert atmospheres (N₂/Ar) mitigate hydrolysis of acetyl chloride .

Advanced: How do computational studies explain the nonlinear optical (NLO) properties of this compound derivatives?

Answer:

DFT studies (e.g., B3LYP/6-311++G(d,p)) reveal that the acetoxy group enhances polarizability by delocalizing electrons into the aromatic ring. Key findings include:

- Hyperpolarizability (β) : Values >10⁻³⁰ esu suggest potential for NLO applications.

- Charge transfer : The bromine atom’s electronegativity creates a dipole moment (∼2.5 D), while the acetoxy group stabilizes excited states via resonance .

Experimental validation via Kurtz-Perry powder tests shows second-harmonic generation (SHG) efficiency comparable to urea .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

- Impurity removal : Unreacted 3-bromophenol (detected via TLC at Rf = 0.2) is removed by washing with 10% NaHCO₃.

- Column chromatography : Silica gel with hexane/ethyl acetate (4:1) separates the product from diacetylated byproducts.

- Crystallization challenges : Low solubility in cold ethanol necessitates slow cooling to avoid oiling out .

Advanced: How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Activation/deactivation : The acetoxy group is meta-directing and deactivating, while bromine is ortho/para-directing and deactivating. Combined, they reduce ring reactivity, requiring strong nucleophiles (e.g., NaN₃ in DMF at 120°C) for NAS.

- Computational insights : NBO analysis shows decreased electron density at the para position (−0.12 e), favoring attack by soft nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。